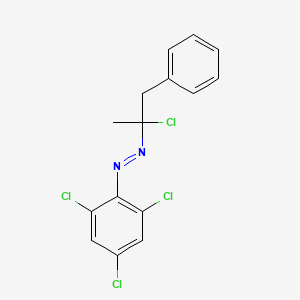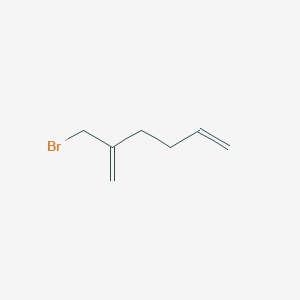![molecular formula C11H16O B14272534 1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 130223-94-8](/img/structure/B14272534.png)
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes an ethynyl group and an oxabicycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with an oxidizing agent to form the oxabicycloheptane ring. The ethynyl group is then introduced through a subsequent reaction. Common reagents used in these reactions include peracids for the oxidation step and acetylene derivatives for the ethynylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo reactions that generate reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of biological pathways and exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the ethynyl group.
1,2-Epoxycyclohexane: Another epoxide derivative with a simpler structure.
Tetramethyleneoxirane: A related compound with a different ring structure.
Uniqueness
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane is unique due to the presence of both the ethynyl group and the oxabicycloheptane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
130223-94-8 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16O/c1-5-11-9(2,3)7-6-8-10(11,4)12-11/h1H,6-8H2,2-4H3 |
InChI-Schlüssel |
VOOHSAWHTKOBQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1(O2)C#C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
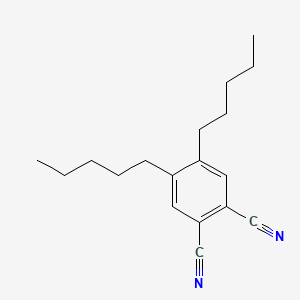
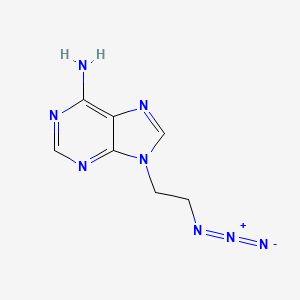
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
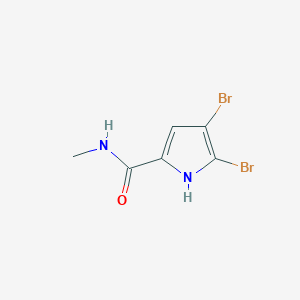

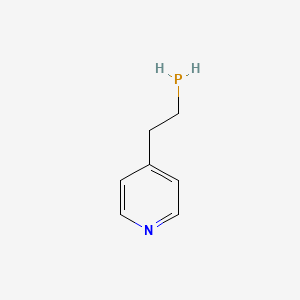
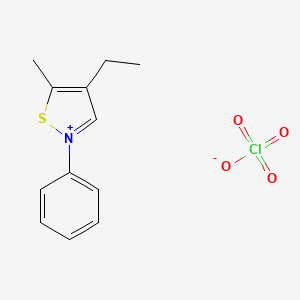

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

